[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate
Description
The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate is a heterocyclic ester featuring a 1,2-oxazole core substituted at position 5 with a 3,4-dimethoxyphenyl group. The oxazole’s position 3 methyl group is esterified with 2-chlorobenzoic acid.
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5/c1-23-16-8-7-12(9-18(16)24-2)17-10-13(21-26-17)11-25-19(22)14-5-3-4-6-15(14)20/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQDKQDBBGTSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of an appropriate precursor, such as a 3,4-dimethoxyphenyl-substituted nitrile oxide, with a suitable dipolarophile. The resulting oxazole intermediate is then esterified with 2-chlorobenzoic acid under conditions that promote ester formation, such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of advanced materials. Its ability to undergo various chemical modifications makes it suitable for the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The oxazole ring and dimethoxyphenyl group can interact with the active sites of these targets, while the chlorobenzoate ester can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound enhances lipophilicity compared to analogs with simpler substituents (e.g., methyl in CAS 727691-86-3). This may improve membrane permeability but reduce aqueous solubility .
In contrast, the 2-chlorophenyl substituent in methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate (CAS 301680-63-7) resides on the oxazole ring, demonstrating how positional isomerism affects electronic distribution .
Biological Activity
The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an oxazole ring and a chlorobenzoate moiety, suggest potential biological activities that merit detailed exploration.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving precursors like 3,4-dimethoxyphenylacetic acid.
- Attachment of the Chlorobenzoate Group : The oxazole intermediate is then reacted with 2-chlorobenzoic acid or its derivatives using coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate esterification.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Research has shown that related compounds can inhibit the proliferation of cancer cells in vitro. For example, compounds with oxazole rings have demonstrated cytotoxic effects on lung cancer cell lines (A549, HCC827, NCI-H358) with varying IC50 values .
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various bacterial strains, indicating their potential as therapeutic agents.
Antitumor Activity
In a study evaluating the antitumor properties of related compounds, it was found that specific derivatives exhibited significant cytotoxicity against human lung cancer cell lines. The following table summarizes the IC50 values for selected compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 6.75 ± 0.19 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 4.01 ± 0.95 |
These results suggest that modifications to the oxazole structure can enhance antitumor efficacy while minimizing toxicity to normal cells .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Interaction : The compound may act as an inhibitor for specific enzymes involved in tumor growth or inflammation.
- Cell Signaling Pathways : It could modulate pathways associated with oxidative stress and apoptosis in cancer cells .
Case Studies
- Case Study on Lung Cancer : In vitro studies demonstrated that certain derivatives significantly reduced cell viability in A549 and HCC827 cell lines while showing lower toxicity towards MRC-5 normal lung fibroblast cells.
- Antibacterial Assessment : Another study highlighted the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
